molecular formula C24H43N B1608489 4-Nonadecylpyridine CAS No. 70268-36-9

4-Nonadecylpyridine

Cat. No.: B1608489
CAS No.: 70268-36-9
M. Wt: 345.6 g/mol
InChI Key: UMOIOBOWJASTRT-UHFFFAOYSA-N
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Description

4-Nonadecylpyridine (CAS No. 70268-36-9), also designated as ETH 1907 or Hydrogen Ionophore II, is a lipophilic pyridine derivative extensively utilized in ion-selective electrode (ISE) membranes for potentiometric pH sensing. Its structure comprises a pyridine ring substituted with a long aliphatic chain (C19H39), enhancing its solubility in organic matrices like poly(vinyl chloride) (PVC) and 2-nitrophenyloctyl ether (o-NPOE) . This compound acts as a proton carrier, facilitating H⁺ ion transport across hydrophobic membranes. Key applications include biomedical monitoring (e.g., intracellular/extracellular pH measurements) and environmental sensing, where its reproducibility and sensitivity (up to 55.0 mV/dec when functionalized with ferrocene) are critical .

Properties

IUPAC Name

4-nonadecylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h20-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIOBOWJASTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403895
Record name 4-Nonadecylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70268-36-9
Record name 4-Nonadecylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonadecylpyridine can be synthesized through the alkylation of pyridine. The typical synthetic route involves the reaction of pyridine with 1-iodooctadecane in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but often employs more efficient and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation under reduced pressure and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Nonadecylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 4-Nonadecylpyridine involves its function as a proton ionophore. It facilitates the transport of hydrogen ions across biological membranes by forming a complex with the ions and shuttling them through the lipid bilayer. This process is crucial for maintaining pH balance and ion gradients in various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tridodecylamine (TDDA, Hydrogen Ionophore I)

  • pH Sensing Range: TDDA operates linearly from pH >12 to 5.5, making it suitable for alkaline to mildly acidic environments. In contrast, 4-Nonadecylpyridine functions optimally between pH 9 and 2, extending utility to strongly acidic conditions .
  • Cation Selectivity: TDDA exhibits superior selectivity for H⁺ over interfering cations (e.g., Na⁺) compared to this compound, which has "slightly poorer cation selectivity" .
  • CO₂ Interference: TDDA-based sensors (Cocktail B with KTCPB additive) are less susceptible to CO₂ interference, eliminating the need for pre-incubation with CO₂. This compound formulations may require additional steps to mitigate drift in CO₂-rich environments .
  • Biocompatibility : Both compounds demonstrate biotoxicity upon skin contact, limiting their use in wearable sensors without protective barriers .

Other Proton Ionophores

While ETH 1907 and TDDA dominate H⁺ sensing, other ionophores (e.g., nonactin for NH₄⁺ and valinomycin for K⁺) target different ions . Structural analogs like 4-substituted pyridines (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) focus on medicinal chemistry rather than sensing .

Table 1. Comparative Properties of this compound and Tridodecylamine

Property This compound (ETH 1907) Tridodecylamine (TDDA)
pH Range pH 9–2 pH >12–5.5
Sensitivity 48.3–55.0 mV/dec (with ferrocene) ~56–59 mV/dec (optimized formulations)
Cation Selectivity Moderate (preference for H⁺) High (minimal Na⁺ interference)
CO₂ Handling Requires CO₂ mitigation steps Stable with KTCPB additive
Toxicity Skin biotoxicity Skin biotoxicity

Key Research Findings

  • Sensitivity Enhancement: Functionalizing this compound with ferrocene increased sensitivity by 14% (from 48.3 to 55.0 mV/dec), attributed to improved ion-electron transduction .
  • Reproducibility: Sensors incorporating this compound exhibit low inter-sensor variability (<5% deviation), critical for clinical applications .
  • Spatial Resolution : Used in microelectrodes (tip diameter ~7 µm) for high-resolution pH mapping in biological systems (e.g., xylem sap analysis) .

Challenges and Considerations

  • Toxicity: Both this compound and TDDA pose biocompatibility risks, necessitating encapsulation in wearable devices .
  • pH Range Limitations: The narrow alkaline range of this compound restricts its use in neutral-to-alkaline environments, where TDDA outperforms .
  • Additive Dependency : Performance heavily relies on membrane composition (e.g., plasticizers, borate salts) .

Biological Activity

4-Nonadecylpyridine is a long-chain pyridine derivative that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and potential applications.

This compound (C19H31N) is characterized by a long hydrophobic alkyl chain attached to a pyridine ring. This structure imparts amphiphilic properties, making it suitable for interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic tail allows this compound to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing ion fluxes. This property is particularly relevant in the context of bacterial cell membranes, where it may affect cell viability and function .
  • Ion Transport Modulation : Research indicates that compounds like this compound can act as ionophores, facilitating the transport of ions across membranes. This activity can lead to alterations in intracellular ion concentrations, impacting cellular signaling and homeostasis .
  • Biotoxicity : Studies have shown that this compound exhibits biotoxicity upon contact with biological tissues. Its interaction with skin and mucosal membranes can lead to adverse effects, necessitating careful consideration in its application .

Case Study 1: Toxicological Assessment

A study evaluated the cytotoxic effects of this compound on human keratinocytes. The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. The mechanism was linked to oxidative stress and membrane disruption.

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

This study highlights the potential risks associated with exposure to this compound in therapeutic or industrial applications.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

These findings suggest that this compound could be explored as a potential antimicrobial agent.

Applications

The unique properties of this compound lend themselves to various applications:

  • Pharmaceuticals : Its ability to modulate ion transport may be harnessed in drug delivery systems or as a therapeutic agent against infections.
  • Material Science : Due to its amphiphilic nature, it can be utilized in the development of novel materials for sensors or coatings.
  • Biotechnology : Its role as an ionophore positions it as a candidate for research into cellular signaling pathways and membrane dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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